3,4-difluoro-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide
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Description
Scientific Research Applications
Synthesis and Structural Investigations
Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Synthesis : This chemical has been used in synthesizing new N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides. These compounds were characterized based on their full spectral data (Khashi et al., 2014).
Antimicrobial Compounds Synthesis : It has been used in the synthesis of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)- N -(pyrimidin-2-yl)benzenesulfonamide derivatives, which showed significant antimicrobial activity (Desai et al., 2016).
Antimicrobial and Antitumor Activities
Antimicrobial and Molecular Docking Studies : A compound synthesized from this chemical demonstrated antimicrobial activity and was subjected to molecular docking studies to understand its interaction with proteins (Elangovan et al., 2021).
Anti-Breast Cancer Evaluation : Derivatives of this chemical have shown promising anticancer activity against the human tumor breast cell line MCF7, with IC50 values indicating significant potential for cancer treatment (Ghorab et al., 2014).
Synthesis of Novel Thieno[3,2-d]Pyrimidine Derivatives : This chemical was also involved in the synthesis of new compounds which showed promising results against Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).
Spectroscopic and Molecular Structure Investigation
Sulfamethazine Schiff-base Studies : Research on compounds related to this chemical includes investigations into their molecular structure, vibrational frequencies, and electronic structures, contributing to the understanding of their chemical properties (Mansour & Ghani, 2013).
Computational and Experimental Characterization : The compound has been used for studies involving Density Functional Theory (DFT), FTIR, NMR, and UV-Visible spectroscopy, aiding in the comprehension of its chemical and physical properties (Sowrirajan et al., 2022).
Properties
IUPAC Name |
3,4-difluoro-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O2S/c1-11-8-16(22-6-2-3-7-22)21-15(20-11)10-19-25(23,24)12-4-5-13(17)14(18)9-12/h4-5,8-9,19H,2-3,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWBHYIELMAPBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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